4-((4-Amino-3-chlorophenyl)thio)benzonitrile
Description
4-((4-Amino-3-chlorophenyl)thio)benzonitrile is a synthetic organic compound featuring a thioether (-S-) linkage between a 4-amino-3-chlorophenyl group and a benzonitrile moiety. The amino (-NH₂) and chloro (-Cl) substituents on the phenyl ring contribute to its electronic and steric properties, while the benzonitrile group introduces strong electron-withdrawing characteristics.
Properties
Molecular Formula |
C13H9ClN2S |
|---|---|
Molecular Weight |
260.74 g/mol |
IUPAC Name |
4-(4-amino-3-chlorophenyl)sulfanylbenzonitrile |
InChI |
InChI=1S/C13H9ClN2S/c14-12-7-11(5-6-13(12)16)17-10-3-1-9(8-15)2-4-10/h1-7H,16H2 |
InChI Key |
FKQDYZCSJXYPHJ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C#N)SC2=CC(=C(C=C2)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((4-Amino-3-chlorophenyl)thio)benzonitrile typically involves the reaction of 4-amino-3-chlorothiophenol with 4-cyanobromobenzene. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-((4-Amino-3-chlorophenyl)thio)benzonitrile undergoes various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The chloro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed
Major Products
The major products formed from these reactions include nitro derivatives, reduced amino compounds, and various substituted derivatives depending on the nucleophile used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Research indicates that compounds similar to 4-((4-Amino-3-chlorophenyl)thio)benzonitrile exhibit promising anticancer properties. For instance, derivatives of chlorophenyl thio compounds have been synthesized and tested for their efficacy against various cancer cell lines. A notable study demonstrated that certain derivatives showed significant inhibition of tumor cell proliferation, particularly in melanoma models, suggesting a potential application in targeted cancer therapies .
Inhibitors of Protein Kinases
The compound has also been investigated as a potential inhibitor of specific protein kinases involved in cancer progression. For example, compounds derived from similar scaffolds have been shown to inhibit the c-Kit and AurB kinases, which are implicated in melanoma progression. The dual inhibitory profile enhances the therapeutic potential of these compounds against malignancies characterized by c-Kit alterations .
Synthesis and Derivatives
The synthesis of 4-((4-Amino-3-chlorophenyl)thio)benzonitrile typically involves multi-step organic reactions, including thioether formation and nitrile introduction. The method may vary based on the desired derivatives aimed at enhancing biological activity or selectivity against specific targets.
| Step | Reaction | Reagents |
|---|---|---|
| 1 | Thioether formation | 4-Amino-3-chlorophenol, thiophosgene |
| 2 | Nitrile introduction | Benzonitrile derivative |
Case Studies
Case Study 1: Antimicrobial Properties
A series of phenothiazine derivatives have been synthesized from similar thio compounds and evaluated for their antibacterial activity. One derivative exhibited low toxicity while demonstrating potent activity against Gram-positive bacteria, indicating a potential for developing new antibacterial agents .
Case Study 2: Chemosensitizing Agents
The compound has been explored as a chemosensitizing agent in combination with existing therapies for melanoma. The synergistic effects observed when combined with standard drugs like vemurafenib suggest its utility in enhancing treatment efficacy while potentially reducing side effects .
Mechanism of Action
The mechanism of action of 4-((4-Amino-3-chlorophenyl)thio)benzonitrile involves its interaction with specific molecular targets and pathways. The amino and chloro groups play a crucial role in its reactivity and binding affinity. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Key Observations :
- Thioether vs. Methylene Linkages: The thioether in the target compound may enhance conformational flexibility compared to the rigid methylene bridge in 4,4’-diamino-3,3’-dichlorodiphenylmethane .
- Heterocyclic vs.
- Electron-Withdrawing Groups : The benzonitrile group (-C≡N) in the target compound is a stronger electron-withdrawing group than the ketone (-COCH₃) in , which could influence reactivity in substitution reactions.
Physicochemical Properties and Stability
While direct data on the target compound are unavailable, inferences can be drawn from analogs:
- Solubility: The polar benzonitrile group may improve solubility in aprotic solvents compared to the nonpolar diphenylmethane analog .
- Thermal Stability : Thioether linkages are generally less stable to oxidation than methylene bridges , suggesting the target compound may require stabilization under oxidative conditions.
- Crystallinity: The triazole-thione derivative exhibits crystallinity due to hydrogen bonding, whereas the target compound’s thioether and cyano groups may promote different packing motifs.
Biological Activity
4-((4-Amino-3-chlorophenyl)thio)benzonitrile is an organic compound characterized by its unique structure, which includes a benzonitrile group linked to a thioether with a 4-amino-3-chlorophenyl moiety. Its molecular formula is C13H10ClN2S, and it exhibits various potential biological activities that make it a candidate for further research in medicinal chemistry.
The presence of functional groups such as the amino group, chloro group, and thioether linkage contributes to the compound's reactivity and biological properties. The thioether functionality introduces steric hindrance and electronic effects that may enhance its biological activity compared to simpler analogs.
Biological Activities
Research indicates that 4-((4-Amino-3-chlorophenyl)thio)benzonitrile exhibits several biological activities, particularly in the fields of antimicrobial and anticancer research. Below are some key findings on its biological activities:
Anticancer Activity
The compound's potential as an anticancer agent has been explored through its interaction with cancer cell lines. In vitro studies have shown that structurally related compounds can induce apoptosis in cancer cells and inhibit cell migration. For example, certain benzoquinazolines have been reported to exhibit IC50 values in the low micromolar range against human breast (MCF-7) and liver (HepG2) carcinoma cells . Although specific data for 4-((4-Amino-3-chlorophenyl)thio)benzonitrile is not extensively documented, its structural characteristics suggest it may possess similar anticancer properties.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for predicting the biological activity of new compounds. The unique combination of functional groups in 4-((4-Amino-3-chlorophenyl)thio)benzonitrile may influence its binding affinity to various biological targets. Interaction studies are essential for elucidating its pharmacodynamics and pharmacokinetics .
Case Studies
Several studies have investigated compounds with structural similarities to 4-((4-Amino-3-chlorophenyl)thio)benzonitrile:
- Antimicrobial Studies : A series of thiadiazole derivatives were synthesized and tested for antifungal activity against Candida species, showing promising results with minimal inhibitory concentrations (MICs) below 0.25 μg/mL .
- Cytotoxicity Evaluations : Research on quinazoline derivatives demonstrated significant cytotoxic effects against cancer cell lines, with some compounds exhibiting IC50 values comparable to established chemotherapeutics like doxorubicin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
